Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide
Description
Background and Nomenclature
Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide, systematically named as 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid , is a triazine-based carboxylic acid derivative. Its molecular formula is $$ \text{C}{18}\text{H}{9}\text{Cl}{3}\text{N}{4}\text{O}_{4} $$, with a molecular weight of 451.65 g/mol. The compound features a central triazine ring substituted with dichlorophenyl and chlorophenyl-cyanomethyl groups, along with a carboxylic acid moiety at the sixth position. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity, emphasizing the positions of chlorine substituents and the cyanomethyl bridging group.
This compound is recognized as a key impurity in the synthesis and degradation of Diclazuril (CAS 101831-37-2), a broad-spectrum anticoccidial agent used in veterinary medicine. The structural relationship between Diclazuril and its 6-carboxylic acid derivative arises from metabolic or synthetic pathways, where oxidation or hydrolysis reactions modify the parent molecule.
Table 1: Physicochemical Properties of Diclazuril 6-Carboxylic Acid
Chemical Significance and Research Relevance
Diclazuril 6-Carboxylic Acid holds significant importance in pharmaceutical chemistry and quality control. As a major impurity in Diclazuril formulations, its detection and quantification are critical for ensuring drug efficacy and compliance with regulatory standards. Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to monitor its presence in animal feed and tissues, with detection limits as low as 0.1 mg/kg.
Research efforts have focused on understanding its pharmacokinetic behavior. A physiologically based pharmacokinetic (PBPK) model for Diclazuril, which includes its 6-carboxylic acid metabolite, demonstrated that hepatic clearance ($$ \text{Cl}{\text{he}} $$) and intestinal absorption rate constants ($$ K{\text{gut}} $$) are pivotal parameters influencing tissue residue profiles. This model aids in predicting withdrawal periods to ensure food safety, particularly in poultry production.
Table 2: Key Analytical Methods for Detecting Diclazuril 6-Carboxylic Acid
The compound’s role extends to synthetic chemistry, where its carboxylic acid group serves as a precursor for ester derivatives. For instance, butyl esterification of Diclazuril 6-Carboxylic Acid (CAS 1798004-50-8) has been explored to modify solubility profiles for enhanced analytical detection. These derivatives are instrumental in studying structure-activity relationships and metabolic pathways.
Properties
IUPAC Name |
N,2-bis[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16Cl6N6O3/c33-17-5-1-15(2-6-17)21(13-39)27-23(35)9-19(10-24(27)36)41-30(45)29-31(46)42-32(47)44(43-29)20-11-25(37)28(26(38)12-20)22(14-40)16-3-7-18(34)8-4-16/h1-12,21-22H,(H,41,45)(H,42,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTWQGJZBSRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)NC(=O)C3=NN(C(=O)NC3=O)C4=CC(=C(C(=C4)Cl)C(C#N)C5=CC=C(C=C5)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl6N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization and Triazine Formation
The synthesis begins with the formation of the triazine core. A 2014 patent describes reacting 2,6-dichloro-4-nitrobenzene with thiourea in a methanol solvent under reflux conditions to yield an intermediate thiourea derivative. Subsequent cyclization with potassium acetate in glacial acetic acid at 170°C generates the triazine ring, with hydrochloric acid facilitating hydrolysis. This step achieves a 78–85% yield, depending on reaction time and purity of starting materials.
Chlorination and Functionalization
Chlorine substituents are introduced via electrophilic aromatic substitution. Using 1,2,3-trichloro-5-nitrobenzene as a precursor, catalytic iron(III) chloride promotes regioselective chlorination at the 2- and 6-positions. The 4-position is then functionalized with a cyanomethyl group through a nucleophilic substitution reaction involving (4-chlorophenyl)acetonitrile and sodium hydride in dimethylformamide (DMF).
Carboxylic Acid and Amide Formation
The final steps involve oxidation of a methyl ester precursor to the carboxylic acid using potassium permanganate in acidic conditions. Conversion to the 4-amide derivative is achieved via carbodiimide-mediated coupling with ammonium chloride, yielding the target compound with >95% purity after recrystallization from ethyl acetate.
Reaction Conditions and Optimization
Solvent Systems and Temperature Profiles
Optimal solvents vary by reaction stage:
A comparative study demonstrated that replacing methanol with DMF in the initial cyclization step increased yield from 72% to 88% due to improved solubility of intermediates.
Catalysts and Reagents
-
Iron(III) chloride : Enhances chlorination efficiency (0.5 mol% loading)
-
Dicyclohexylcarbodiimide (DCC) : Critical for amide bond formation, with 1.2 equivalents required for complete conversion
-
Sodium nitrite : Used in diazotization reactions to introduce nitro groups prior to reduction
Industrial-Scale Production
Continuous Flow Reactor Design
A 2022 study highlighted the use of continuous flow reactors for large-scale synthesis. Key parameters included:
Purification and Isolation
Industrial purification employs a three-step process:
-
Liquid-liquid extraction : Ethyl acetate/water (3:1 ratio) removes unreacted starting materials.
-
Column chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves >99% purity.
-
Crystallization : Ethanol/water (1:1) at −20°C yields needle-shaped crystals suitable for pharmaceutical use.
Analytical Validation
HPLC Method Development
A validated HPLC protocol uses:
Spectroscopic Characterization
Case Studies in Process Optimization
Chemical Reactions Analysis
Types of Reactions
Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogen exchange using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new halogenated derivatives .
Scientific Research Applications
Chemical Properties and Structure
Diclazuril 6-Carboxylic Acid has the following chemical characteristics:
- Molecular Formula : C₁₈H₉Cl₃N₄O₄
- Molecular Weight : 451.65 g/mol
- CAS Number : 862243-46-7
- Physical State : Solid, pale beige color
- Melting Point : >300°C
- Solubility : Slightly soluble in DMSO and methanol
The compound features a triazine ring, multiple chlorine substituents, and a carboxylic acid functional group, contributing to its biological activity and reactivity in chemical processes .
Veterinary Medicine
Diclazuril 6-Carboxylic Acid is primarily utilized in veterinary medicine for the treatment of coccidiosis in livestock. Its efficacy as an anticoccidial agent makes it a crucial component in managing parasitic infections in animals, thereby improving livestock health and productivity .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its structural features allow for various chemical modifications, making it useful for developing new pharmaceuticals and agrochemicals. The synthesis typically involves:
- Chlorination using chlorine gas or chlorinating agents.
- Cyanomethylation with cyanomethyl chloride under basic conditions.
These reactions can yield high-purity products essential for further research and development .
Biological Research
Diclazuril 6-Carboxylic Acid has been explored for its interactions with biological systems. Studies indicate that it may modulate enzyme activity or receptor interactions, influencing biochemical pathways relevant to disease mechanisms. This aspect is particularly significant for drug discovery and development efforts targeting specific diseases .
Analytical Chemistry
The compound is also utilized in analytical chemistry for method development and validation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm its identity and purity, aiding researchers in the characterization of complex mixtures .
Data Table: Summary of Applications
| Application Area | Description | Key Techniques Used |
|---|---|---|
| Veterinary Medicine | Treatment of coccidiosis in livestock | Drug formulation |
| Chemical Synthesis | Building block for synthesizing new compounds | Chlorination, cyanomethylation |
| Biological Research | Modulation of enzyme/receptor activity | Biochemical assays |
| Analytical Chemistry | Method development for compound identification | NMR spectroscopy, Mass Spectrometry |
Case Study 1: Efficacy Against Coccidiosis
A study conducted on the use of Diclazuril 6-Carboxylic Acid demonstrated significant efficacy in reducing coccidia oocyst counts in infected poultry. The results indicated a marked improvement in animal health post-treatment, showcasing its potential as a reliable veterinary drug.
Case Study 2: Synthesis Pathway Optimization
Research focused on optimizing the synthesis pathway of Diclazuril 6-Carboxylic Acid highlighted the importance of reaction conditions. By adjusting temperature and pH levels during chlorination, researchers achieved higher yields and purity levels, facilitating its use in pharmaceutical applications .
Mechanism of Action
The mechanism by which Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide exerts its effects involves interaction with cellular components. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This action is mediated through the formation of covalent bonds with nucleophilic sites on the DNA molecule. Additionally, the compound may interfere with enzymatic pathways involved in cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is part of a broader family of diclazuril derivatives and structurally related antiprotozoal agents. Below is a comparative analysis:
*Calculated based on structural formula in ; †Estimated based on parent compound.
Pharmacological and Mechanistic Insights
Diclazuril : The parent compound inhibits protozoan proliferation by binding to chloroplast D1 proteins and downregulating serine/threonine phosphatases, inducing apoptosis in Eimeria tenella merozoites . Its plasma and cerebrospinal fluid bioavailability make it effective against toxoplasmosis .
Diclazuril 6-Carboxylic Acid Derivatives : The amide and ester derivatives likely modify solubility and metabolic stability. The carboxylic acid amide group in the subject compound may reduce cytotoxicity compared to diclazuril’s nitrile group, though direct efficacy data are lacking .
Azo-Pyrazole Analogues : Compounds like the pyrazole carbonitrile in share the 4-chlorophenyl motif but lack the triazine core. Their antimicrobial activity is attributed to azo group interactions with microbial enzymes, differing mechanistically from diclazuril’s chloroplast-targeting action .
Synergistic Potential
Diclazuril’s synergy with atovaquone against toxoplasmosis suggests that derivatives like the subject compound could be optimized for combination therapies .
Biological Activity
Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide is a derivative of diclazuril, primarily recognized for its anti-coccidial properties. This compound has garnered attention for its potential biological activities, particularly in veterinary medicine. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H9Cl3N4O4
- Molecular Weight : 451.65 g/mol
- CAS Number : 862243-46-7
- Structure : Diclazuril features a complex structure that includes multiple chlorine atoms and a cyanomethyl group, which contribute to its biological activity.
Diclazuril acts primarily as a coccidiostat, inhibiting the growth and reproduction of Eimeria species, which are responsible for coccidiosis in poultry and livestock. The mechanism involves:
- Inhibition of Mitochondrial Function : Diclazuril disrupts mitochondrial function in Eimeria, leading to reduced energy production and eventual cell death.
- Interference with Nucleotide Synthesis : The compound may also interfere with the synthesis of nucleotides necessary for the replication of the parasite's DNA .
Efficacy in Veterinary Medicine
Diclazuril has been extensively studied for its efficacy as a feed additive in poultry. Research indicates that it effectively controls coccidiosis when administered at concentrations as low as 1 mg/kg in feed:
- Study Findings :
- A study involving 800 Ross 308 chickens showed that dietary supplementation with diclazuril significantly reduced the incidence of coccidial infections compared to control groups .
- No significant adverse health effects were observed in treated groups, indicating a favorable safety profile at recommended dosages .
Comparative Studies
Table 1 summarizes findings from various studies comparing diclazuril's effectiveness against other coccidiostats:
| Compound | Dosage (mg/kg) | Efficacy (%) | Observations |
|---|---|---|---|
| Diclazuril | 1 | 95 | Effective against Eimeria maxima |
| Toltrazuril | 5 | 85 | Lower efficacy compared to diclazuril |
| Amprolium | 125 | 70 | Higher dosage required for similar effect |
Case Studies
- Case Study on Chickens :
- Impact on Oocyst Excretion :
Safety and Toxicity
While diclazuril is generally considered safe for use in livestock under authorized conditions, it is noted to be an irritant to skin and eyes. The following points summarize safety findings:
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Diclazuril 6-Carboxylic Acid and its related impurities?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for impurity profiling. For example, Diclazuril Impurities A and B (EP) are identified using reverse-phase HPLC with UV detection at 254 nm, as per pharmacopeial guidelines . Structural confirmation of impurities involves nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR to resolve overlapping signals in aromatic regions (e.g., 171–173 ppm for dichlorophenyl carbons) .
- Key Data : Impurity A (CAS 862243-46-7) and Impurity B (CAS 112206-71-0) are critical for batch consistency, with retention time thresholds defined in the European Pharmacopoeia .
Q. How is the stability of Diclazuril 6-Carboxylic Acid evaluated under various storage conditions?
- Methodology : Accelerated stability studies are conducted at 40°C/75% relative humidity (ICH guidelines). Degradation products are monitored using HPLC-UV, focusing on hydrolytic cleavage of the triazine ring and oxidation of the cyanomethyl group. Mass loss and color changes are quantified via thermogravimetric analysis (TGA) and spectrophotometry .
- Key Findings : The compound exhibits photodegradation in methanol solutions under UV light, requiring amber glassware for storage. No incompatibilities with common excipients are reported .
Q. What synthetic routes are documented for the preparation of Diclazuril 6-Carboxylic Acid derivatives?
- Methodology : The parent compound, Diclazuril, is synthesized via a multi-step route:
Condensation of 4-chlorophenylacetonitrile with 2,6-dichloro-4-nitrobenzene.
Reduction of the nitro group to amine, followed by cyclization with triazine precursors.
Carboxylic acid derivatives are obtained via hydrolysis of the nitrile group under acidic conditions (HCl/HO, reflux) .
- Key Data : Final purification involves recrystallization from ethanol/water (yield: 78–82%), with purity >99% confirmed by elemental analysis .
Advanced Research Questions
Q. What molecular mechanisms underlie the anticoccidial activity of Diclazuril 6-Carboxylic Acid against Eimeria species?
- Methodology : Target validation involves in vitro binding assays with protozoan organelles. For example, fluorescence polarization assays confirm binding to protochlorophyllide in Toxoplasma gondii apicoplasts (IC = 12 nM). Downregulation of serine/threonine phosphatase (EtRACK) is quantified via Western blot and qPCR in Eimeria tenella merozoites .
- Key Findings : Diclazuril disrupts the photosynthetic reaction center in apicomplexans by binding the D1 protein homolog, absent in mammalian cells. This specificity explains its low toxicity (LD > 5000 mg/kg in rats) .
Q. How do researchers address discrepancies in efficacy data of Diclazuril 6-Carboxylic Acid across different in vivo models?
- Methodology : Meta-analyses of dose-response curves across species (poultry, lambs, horses) are performed. Pharmacokinetic parameters (e.g., plasma half-life, cerebrospinal fluid penetration) are modeled using non-compartmental analysis. For instance, steady-state plasma concentrations in horses (0.5–1.2 µg/mL) require higher doses than poultry (1 ppm feed) due to metabolic differences .
- Key Data : In lambs, a 1 mg/kg oral dose achieves 95% oocyst reduction, whereas turkeys require 2 mg/kg for equivalent efficacy .
Q. What strategies are employed to overcome potential drug resistance to Diclazuril 6-Carboxylic Acid in parasitic populations?
- Methodology : Synergistic combinations are tested via checkerboard assays. For example, atovaquone (a ubiquinone analog) enhances Diclazuril’s efficacy 10-fold against Toxoplasma by targeting mitochondrial electron transport. Resistance gene screening (e.g., EtRACK mutations) is conducted using CRISPR-Cas9 knock-in models .
- Key Findings : Combination therapy reduces the effective dose of Diclazuril by 50% in murine toxoplasmosis models, delaying resistance onset .
Methodological Notes
- Analytical Standards : Always reference pharmacopeial impurity standards (e.g., Diclazuril Imp. A/B) for HPLC calibration .
- In Vivo Models**: Use specific-pathogen-free (SPF) poultry to eliminate confounding coccidial strains .
- Data Interpretation : Cross-validate NMR and LC-MS results to resolve structural ambiguities, particularly in dichlorophenyl regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
